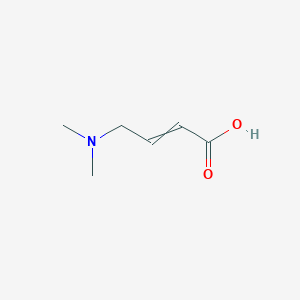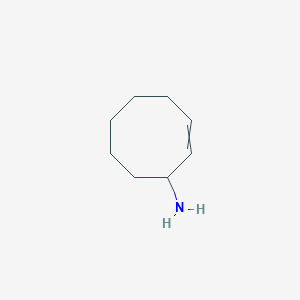![molecular formula C15H19N3O2 B11735065 4-{[(3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)amino]methyl}-2-methoxyphenol](/img/structure/B11735065.png)
4-{[(3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)amino]methyl}-2-methoxyphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{[(3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)amino]methyl}-2-methoxyphenol is a complex organic compound that features a pyrazole ring, a cyclopropyl group, and a methoxyphenol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)amino]methyl}-2-methoxyphenol typically involves multiple steps, starting with the preparation of the pyrazole ring. One common method involves the reaction of hydrazine with a 1,3-diketone to form the pyrazole core . The cyclopropyl group can be introduced through a cyclopropanation reaction, often using diazomethane or a similar reagent . The final step involves the coupling of the pyrazole derivative with 2-methoxyphenol under basic conditions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cyclopropanation step and the development of more efficient catalysts for the coupling reaction .
Chemical Reactions Analysis
Types of Reactions
4-{[(3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)amino]methyl}-2-methoxyphenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to a quinone derivative under strong oxidizing conditions.
Reduction: The nitro group, if present, can be reduced to an amine using hydrogenation or other reducing agents.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride.
Substitution: Sodium methoxide or other strong bases in an aprotic solvent.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted phenols depending on the nucleophile used.
Scientific Research Applications
4-{[(3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)amino]methyl}-2-methoxyphenol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor due to the presence of the pyrazole ring.
Medicine: Explored for its potential anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which 4-{[(3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)amino]methyl}-2-methoxyphenol exerts its effects is primarily through interaction with specific molecular targets. The pyrazole ring can act as a ligand for metal ions, influencing enzyme activity . Additionally, the phenol group can participate in hydrogen bonding and other interactions with biological macromolecules .
Comparison with Similar Compounds
Similar Compounds
3-(5-amino-1-methyl-1H-pyrazol-4-yl)phenol: Similar structure but lacks the cyclopropyl group.
4-(3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)phenol: Similar structure but lacks the methoxy group.
Uniqueness
4-{[(3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)amino]methyl}-2-methoxyphenol is unique due to the combination of the cyclopropyl group, pyrazole ring, and methoxyphenol moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C15H19N3O2 |
|---|---|
Molecular Weight |
273.33 g/mol |
IUPAC Name |
4-[[(5-cyclopropyl-2-methylpyrazol-3-yl)amino]methyl]-2-methoxyphenol |
InChI |
InChI=1S/C15H19N3O2/c1-18-15(8-12(17-18)11-4-5-11)16-9-10-3-6-13(19)14(7-10)20-2/h3,6-8,11,16,19H,4-5,9H2,1-2H3 |
InChI Key |
LUDRAZHXZRSYPM-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC(=N1)C2CC2)NCC3=CC(=C(C=C3)O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-({[(1-Ethyl-1H-pyrazol-3-YL)methyl]amino}methyl)-2-methoxyphenol](/img/structure/B11734991.png)

![[(1-cyclopentyl-1H-pyrazol-4-yl)methyl][(1,3-dimethyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11734993.png)
![2-({[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]methyl}amino)ethan-1-ol](/img/structure/B11734995.png)
![[(4-ethoxyphenyl)methyl][(1-ethyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11734999.png)

![{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11735016.png)
-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11735018.png)
![1-(propan-2-yl)-N-{[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-5-amine](/img/structure/B11735021.png)
amine](/img/structure/B11735027.png)


![1,3-dimethyl-N-{[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-4-amine](/img/structure/B11735039.png)
![N-[(2-methoxyphenyl)methyl]-1,5-dimethyl-1H-pyrazol-3-amine](/img/structure/B11735042.png)
